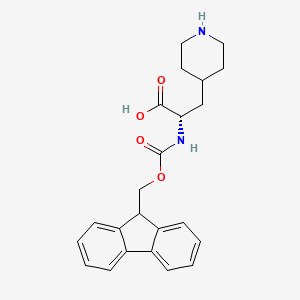

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid, commonly referred to as Fmoc-Pip, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H26N2O5

Molecular Weight: 410.46 g/mol

CAS Number: 150114-97-9

The structure of Fmoc-Pip features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-Pip exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the piperidine moiety allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: Fmoc-Pip has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Modulation: The compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Potential

Recent studies have indicated that Fmoc-Pip possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that vary depending on concentration and exposure time.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Significant inhibition |

| MCF-7 (Breast Cancer) | 10.5 | Moderate inhibition |

| HeLa (Cervical Cancer) | 12.0 | Significant inhibition |

Neuroprotective Effects

Fmoc-Pip has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

Case Studies

-

Study on Antitumor Activity:

- Objective: To evaluate the efficacy of Fmoc-Pip in inhibiting tumor growth.

- Methodology: In vivo studies using xenograft models.

- Findings: Treatment with Fmoc-Pip resulted in a 45% reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.

-

Neuroprotection Study:

- Objective: To assess the protective effects of Fmoc-Pip on neuronal cells subjected to oxidative stress.

- Methodology: Cultured neuronal cells were treated with Fmoc-Pip prior to oxidative stress induction.

- Findings: The compound significantly reduced cell death and apoptosis markers, suggesting its utility in neurodegenerative disease treatment.

Applications in Research and Industry

Fmoc-Pip is predominantly used as an intermediate in peptide synthesis due to its protective group that allows for selective reactions without interference from other functional groups. Its biological properties make it a candidate for further development into therapeutic agents targeting cancer and neurodegenerative diseases.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the following areas:

- Drug Design : The fluorenyl group enhances solubility and stability, making it an attractive candidate in drug formulation. Its structural characteristics allow for interactions with various biological targets, which can be exploited in drug development .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, contributing to its role in treating diseases such as cancer or infectious diseases .

Biological Research

In biological studies, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid has been utilized in:

- Cellular Assays : It is employed to investigate cellular responses and mechanisms of action at the molecular level. This includes studying its effects on cell proliferation and apoptosis .

- Receptor Binding Studies : The compound's ability to bind to specific receptors makes it a valuable tool in pharmacological research, aiding in the understanding of receptor-ligand interactions .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Formation of the Fluorenyl Group : This step is crucial for enhancing the compound's pharmacological properties.

- Amide Coupling Reactions : The introduction of the amino group is achieved through reactions with coupling agents like EDC or DCC.

- Purification Techniques : Final purification is conducted using methods such as recrystallization or chromatography to achieve high purity levels necessary for biological testing .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

属性

分子式 |

C23H26N2O4 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC 名称 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-4-ylpropanoic acid |

InChI |

InChI=1S/C23H26N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,24H,9-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI 键 |

AYIKKCPZENOERY-NRFANRHFSA-N |

手性 SMILES |

C1CNCCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

C1CNCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。